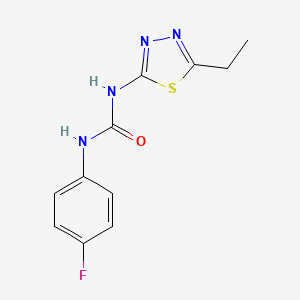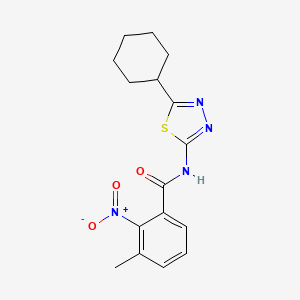![molecular formula C15H13ClN2O3S B5822646 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5822646.png)
4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid, also known as CMAC, is a chemical compound with potential applications in scientific research. It belongs to the class of thioamides and is a derivative of benzoic acid. CMAC is a white powder that is soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).
作用機序
The mechanism of action of 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. CAIX plays a role in maintaining the pH balance of cancer cells, and its inhibition can lead to cell death. 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators like prostaglandins.
実験室実験の利点と制限
One advantage of using 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its potential as a fluorescent probe for imaging cancer cells. This can allow researchers to study the behavior of cancer cells in real-time. Additionally, 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid has been shown to have low toxicity, making it a safer alternative to other cancer drugs. However, one limitation of using 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid is its low yield in the synthesis process, which can make it difficult and expensive to produce in large quantities.
将来の方向性
There are several future directions for the study of 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid. One potential direction is the development of more efficient synthesis methods to increase the yield of 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid. Another direction is the study of 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid's potential as an anti-inflammatory agent, particularly in the treatment of conditions like rheumatoid arthritis. Additionally, the use of 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid as a fluorescent probe for imaging cancer cells could be further explored, potentially leading to the development of new cancer diagnostic tools.
合成法
The synthesis of 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid can be achieved by reacting 5-chloro-2-methoxyaniline with thiophosgene in the presence of a base like triethylamine. The resulting intermediate is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to produce 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid. The yield of this reaction is around 50%.
科学的研究の応用
4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid has also been studied for its potential use as a fluorescent probe for imaging cancer cells. Additionally, 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid has been studied for its potential use as an anti-inflammatory agent.
特性
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-21-13-7-4-10(16)8-12(13)18-15(22)17-11-5-2-9(3-6-11)14(19)20/h2-8H,1H3,(H,19,20)(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPFLIFDTYCMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5822570.png)

![4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5822579.png)

![4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5822602.png)


![6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5822616.png)
![methyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5822617.png)



![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-4H-1,2,4-triazol-3-ylglycinamide](/img/structure/B5822638.png)
